molecular formula C23H18N4O4S B2454085 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 688055-84-7

4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2454085
CAS No.: 688055-84-7
M. Wt: 446.48
InChI Key: OSEDGSCPMNMCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core fused with a dioxolo ring and a benzamide moiety

Properties

IUPAC Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c28-21(25-11-16-3-1-2-8-24-16)15-6-4-14(5-7-15)12-27-22(29)17-9-19-20(31-13-30-19)10-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDGSCPMNMCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core. This intermediate is then subjected to further reactions to introduce the dioxolo ring and the sulfanylidene group. The final step involves the coupling of the quinazoline derivative with pyridin-2-ylmethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound. Substitution reactions can introduce a wide range of new substituents, depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro assays have shown effectiveness against human cancer cell lines such as Huh7-D12 and Caco-2 .
Compound Cell Line Tested IC50 (µM) Mechanism
Compound AHuh7-D1210CDK9 inhibition
Compound BCaco-215GSK3β inhibition

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested : E. coli, S. aureus
Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL)
E. coli20100
S. aureus25100

Enzyme Inhibition Studies

Interaction studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Target Enzymes : Protein kinases such as JAK3 and DYRK1A.
Enzyme Inhibition (%) at 10 µM
JAK365
DYRK1A70

Case Studies

Several case studies have documented the synthesis and biological evaluation of quinazoline derivatives similar to this compound:

  • Study on Quinazoline Derivatives : A research article detailed the synthesis of thiazole-fused quinazolinones and their cytotoxicity against tumor cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of various quinazoline derivatives against pathogenic bacteria and fungi . Results indicated strong activity correlating with specific structural features.

Mechanism of Action

The mechanism of action of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxo-5-(1,2-propadienyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
  • Ethyl 8-oxo-5-(2-propynyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
  • 7-acetyl-5-ethyl[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Uniqueness

4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features. The presence of the dioxolo ring fused with the quinazoline core, along with the sulfanylidene and benzamide moieties, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[(pyridin-2-yl)methyl]benzamide , also referred to by its CAS number 688055-84-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of the compound is C25H28N4O6S2C_{25}H_{28}N_{4}O_{6}S_{2} with a molecular weight of 544.6 g/mol . The structure features a quinazoline core that is known for its diverse biological activities.

Research indicates that compounds with a quinazoline scaffold often exhibit kinase inhibition properties. The specific compound under discussion has been evaluated for its effects on various protein kinases relevant to cancer and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential in inhibiting several mammalian protein kinases, including CDK9 and GSK-3β, which are crucial in cell cycle regulation and apoptosis.
  • Antitumor Activity : Quinazoline derivatives are frequently investigated for their anticancer properties due to their ability to interfere with tumor cell proliferation.

Biological Activity Studies

Several studies have assessed the biological activity of similar quinazoline compounds. Below are summarized findings relevant to the compound :

Study Cell Line/Model IC50 (µM) Activity
HepG231.85Anticancer
MCF-727.04Anticancer
Various Kinases10 µMInhibition

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various quinazoline derivatives against HepG2 and MCF-7 cell lines, compounds similar to the one discussed exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth . The presence of specific functional groups was correlated with enhanced activity.
  • Kinase Profiling : A detailed kinase profiling study demonstrated that the compound inhibited key kinases involved in cancer progression at concentrations as low as 10 µM . This suggests a promising therapeutic potential for targeting malignancies.
  • Mechanistic Insights : Investigations into the mechanism revealed that the quinazoline core interacts with ATP-binding sites of kinases, leading to competitive inhibition and subsequent disruption of downstream signaling pathways critical for cell survival and proliferation .

Q & A

Q. What synthetic strategies are recommended for constructing the [1,3]dioxolo[4,5-g]quinazolin-8-one core in this compound?

The core can be synthesized via a multi-step sequence involving:

  • Cyclocondensation : Reaction of substituted catechol derivatives with thiourea or cyanamide under acidic conditions to form the quinazolinone scaffold .
  • Sulfanylidene introduction : Treatment with phosphorus pentasulfide (P₂S₅) in dry toluene to introduce the thione group at position 6 .
  • Methylation : Use of methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install the methyl group at position 7 . Characterization typically involves IR spectroscopy (C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H/¹³C NMR to confirm regiochemistry .

Q. How can the purity and structural integrity of intermediates be validated during synthesis?

Key methods include:

  • Elemental analysis : To confirm C, H, N, S content within ±0.4% of theoretical values .
  • Chromatography : HPLC or TLC with UV/fluorescence detection to monitor reaction progress and isolate intermediates .
  • Spectroscopic techniques : ¹H NMR for proton environment analysis (e.g., pyridinyl methyl protons at δ 4.5–5.0 ppm) and HRMS for molecular ion verification .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection systems .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide XP) predict binding modes to target proteins?

  • Protocol :

Prepare the protein structure (PDB ID) using the Protein Preparation Wizard (OPLS-AA force field).

Generate ligand conformers via LigPrep, accounting for tautomers and ionization states.

Perform docking with Glide XP, prioritizing hydrophobic enclosure and hydrogen-bonding motifs .

  • Validation : Compare docked poses with co-crystallized ligands using RMSD thresholds (<2.0 Å acceptable; <1.0 Å high accuracy) .

Q. How to resolve contradictions in SAR data between enzyme inhibition and cellular activity?

  • Orthogonal assays : Use SPR (surface plasmon resonance) to measure direct binding affinity (KD) and rule out off-target effects .
  • Metabolic stability : Assess compound stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid degradation) .
  • Permeability : Caco-2 monolayer assays to evaluate membrane transport (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .

Q. What strategies optimize the compound’s selectivity against related kinase isoforms?

  • Covalent docking : Identify conserved vs. non-conserved cysteine residues in the ATP-binding pocket for selective covalent modification .
  • Alanine scanning mutagenesis : Map critical residues contributing to binding energy (ΔΔG > 2 kcal/mol indicates high impact) .
  • Kinome-wide profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at 1 µM .

Q. How to address low yields in the final coupling step (benzamide formation)?

  • Reaction optimization :
  • Activate the carboxylic acid with HATU/DIPEA in DMF at 0°C for 30 min before adding the amine .
  • Use microwave-assisted synthesis (100°C, 20 min) to improve coupling efficiency .
    • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.